8-hydroxy-1,6-naphthalenedisulfonamide
Description
8-Hydroxy-1,6-naphthalenedisulfonamide is a naphthalene derivative featuring a hydroxyl (-OH) group at the 8-position and sulfonamide (-SO₂NH₂) groups at the 1- and 6-positions.
Properties
IUPAC Name |
8-hydroxynaphthalene-1,6-disulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S2/c11-18(14,15)7-4-6-2-1-3-9(19(12,16)17)10(6)8(13)5-7/h1-5,13H,(H2,11,14,15)(H2,12,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLUHIIMVNAHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)N)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 8-hydroxy-1,6-naphthalenedisulfonamide with related compounds, focusing on functional groups, structural features, and applications inferred from the evidence.
8-Hydroxynaphthalene-1,6-Disulphonic Acid
- Structure : Naphthalene backbone with hydroxyl (-OH) at position 8 and sulfonic acid (-SO₃H) groups at positions 1 and 6.
- CAS Number : 117-22-6 .
- Key Differences : Sulfonic acid groups increase hydrophilicity and acidity compared to sulfonamides. This compound is used in industrial processes (e.g., dye intermediates) and as a tracer in plant physiology studies (e.g., apoplastic transport of cadmium, as seen with the structurally similar PTS in ) .
8-Hydroxy-1,3,6-Pyrenetrisulphonic Acid (PTS)
- Structure : Pyrene backbone with hydroxyl and three sulfonic acid groups.
- CAS Number: Not explicitly listed, but referenced as an apoplastic tracer in plant studies .
- Key Differences : The pyrene core and additional sulfonic acid group enhance fluorescence properties, making PTS suitable for tracking solute transport in plant tissues. Unlike the naphthalene-based sulfonamide, PTS lacks biological activity data but serves as a model for sulfonic acid applications .
8-Hydroxyquinoline-5-Sulphonic Acid
- Structure: Quinoline backbone with hydroxyl and sulfonic acid groups.
- CAS Number : 313-67-7 .
- Key Differences: The quinoline heterocycle introduces nitrogen, altering electronic properties and metal-chelating capabilities. Such derivatives are often used in analytical chemistry and antimicrobial agents, contrasting with naphthalene-based compounds .
Amino-Naphthalenesulfonic Acids
- Key Differences: Amino groups (-NH₂) replace hydroxyl groups, reducing acidity and modifying reactivity. These compounds are critical in dye synthesis but lack the hydroxyl-sulfonamide synergy seen in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Sulfonamide vs. Sulfonic Acid: Sulfonamides are less acidic (pKa ~10–12) compared to sulfonic acids (pKa ~0–2), making them more compatible with biological systems.
- Biological Activity : While 8-hydroxyartabonatine C (an aporphine alkaloid) showed cytotoxic activity (IC₅₀ = 26.36 µM for HepG2 cells), sulfonamide derivatives might exhibit distinct mechanisms due to their ability to inhibit enzymes like carbonic anhydrase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
